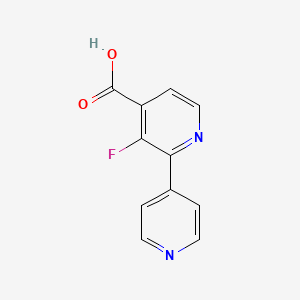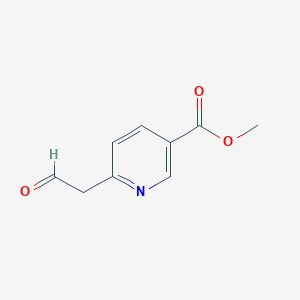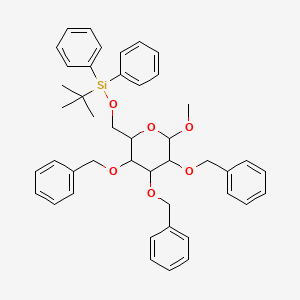
5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene is an organic compound belonging to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a bromine atom, a nitro group, and a methylsulfonylmethyl group attached to the thiophene ring. These functional groups confer unique chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene typically involves multi-step organic reactions. One common synthetic route includes the bromination of 3-((methylsulfonyl)methyl)-2-nitrothiophene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methylsulfonylmethyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
Major Products Formed
Substitution Reactions: Products include 3-((methylsulfonyl)methyl)-2-nitrothiophene derivatives with different substituents replacing the bromine atom.
Reduction Reactions: The major product is 3-((methylsulfonyl)methyl)-2-aminothiophene.
Oxidation Reactions: The major product is 3-((methylsulfonyl)methyl)-2-nitrothiophene sulfone.
Applications De Recherche Scientifique
5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the bromine atom and methylsulfonylmethyl group may facilitate binding to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((Methylsulfonyl)methyl)-2-nitrothiophene: Lacks the bromine atom but shares similar reactivity and applications.
5-Bromo-2-nitrothiophene: Lacks the methylsulfonylmethyl group but retains the bromine and nitro functionalities.
3-Bromo-2-nitrothiophene: Similar structure but without the methylsulfonylmethyl group.
Uniqueness
5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both electron-withdrawing (nitro and bromine) and electron-donating (methylsulfonylmethyl) groups allows for versatile chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C6H6BrNO4S2 |
|---|---|
Poids moléculaire |
300.2 g/mol |
Nom IUPAC |
5-bromo-3-(methylsulfonylmethyl)-2-nitrothiophene |
InChI |
InChI=1S/C6H6BrNO4S2/c1-14(11,12)3-4-2-5(7)13-6(4)8(9)10/h2H,3H2,1H3 |
Clé InChI |
ZNXHODFWSFVTDV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CC1=C(SC(=C1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] 2,2-dimethylpropanoate](/img/structure/B12072284.png)











